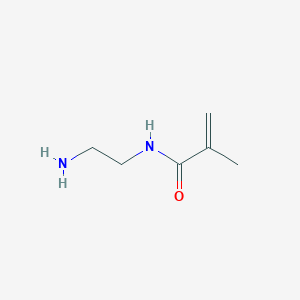
N'-methacryloyl-ethylenediamine
Vue d'ensemble
Description
N’-methacryloyl-ethylenediamine is a chemical compound that contains a total of 21 atoms; 12 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is used as a cross-linker in the synthesis of novel magnetic molecularly imprinted polymers (MMIPs) .
Synthesis Analysis
The MMIPs were synthesized using N, N -bis methacryloyl ethylenediamine as a cross-linker for the controlled release of meloxicam at different pH levels . The MMIPs were prepared via precipitation polymerization, using Fe3O4 as a magnetic component, meloxicam as a template molecule, methacrylic acid (MAA) as a functional monomer, and N, N -bis methacryloyl ethylenediamine as a new cross-linker in acetonitrile/dimethyl sulfoxide porogen .Molecular Structure Analysis
The molecular structure of N’-methacryloyl-ethylenediamine consists of 12 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis
The chemical reaction involving N’-methacryloyl-ethylenediamine in the synthesis of MMIPs proceeds through a sequential acyl radical addition/cyclization strategy .Mécanisme D'action
The mechanism of action of N’-methacryloyl-ethylenediamine in the synthesis of MMIPs involves the formation of binding sites that have affinity for a particular template (or target) molecule . These sites are created through interactions between the template and selected monomer units possessing complementary functional groups that form a cavity within the gross polymer .
Safety and Hazards
Orientations Futures
The results indicated that the magnetic MIPs synthesized using N, N -bis methacryloyl ethylenediamine as a cross-linker also had potential applications in drug controlled release . This suggests that N’-methacryloyl-ethylenediamine could play a significant role in the development of new drug delivery systems in the future.
Propriétés
Numéro CAS |
63298-57-7 |
|---|---|
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-5(2)6(9)8-4-3-7/h1,3-4,7H2,2H3,(H,8,9) |
Clé InChI |
RFZRLVGQBIINKQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCN |
SMILES canonique |
CC(=C)C(=O)NCCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)
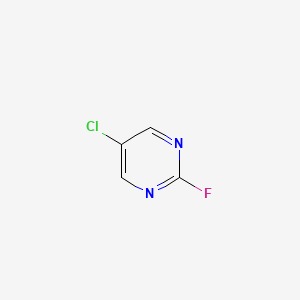
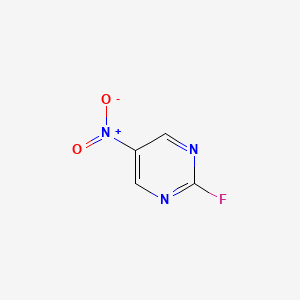
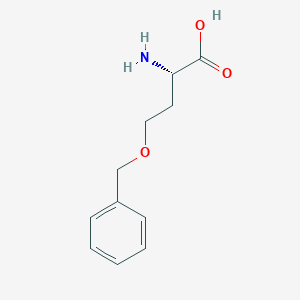
![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)
![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)
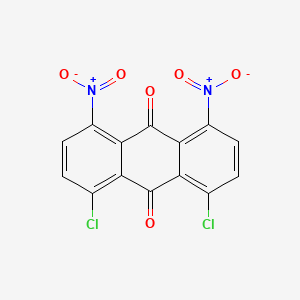
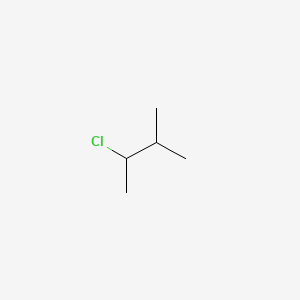
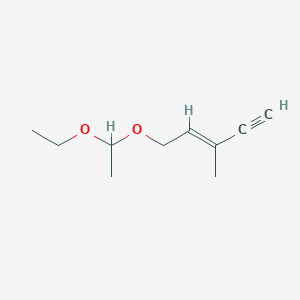
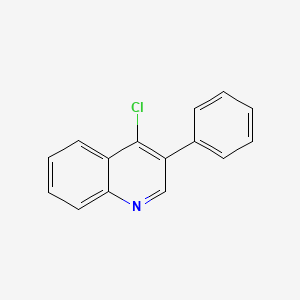

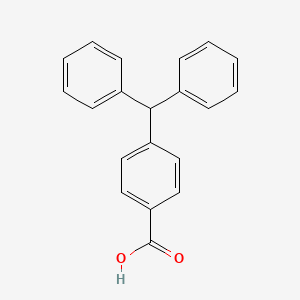
![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)
